molecular formula C9H11N3O2 B2988795 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile CAS No. 36641-23-3

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2988795
CAS No.: 36641-23-3
M. Wt: 193.206
InChI Key: WELMHJIYMANPRN-UHFFFAOYSA-N
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Description

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the morpholine ring imparts unique chemical properties that make it a valuable scaffold for drug development.

Preparation Methods

The synthesis of 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 2-methyl-4-nitro-1,3-oxazole with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities.

Scientific Research Applications

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2-methyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-7-11-8(6-10)9(14-7)12-2-4-13-5-3-12/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELMHJIYMANPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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